4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes fluorinated aromatic rings and a piperazinone core. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxybenzoyl Intermediate: This step involves the reaction of 4-fluorophenol with a benzoyl chloride derivative under basic conditions to form the fluorophenoxybenzoyl intermediate.
Coupling with Piperazinone: The intermediate is then reacted with a piperazinone derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Introduction of the Fluoropyrimidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The fluorinated aromatic rings and piperazinone core allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorophenoxy)benzoyl]-1-(5-chloropyrimidin-2-yl)piperazin-2-one
- 4-[3-(4-Bromophenoxy)benzoyl]-1-(5-bromopyrimidin-2-yl)piperazin-2-one
Uniqueness
The presence of fluorine atoms in 4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorinated or brominated analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[3-(4-fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c22-15-4-6-17(7-5-15)30-18-3-1-2-14(10-18)20(29)26-8-9-27(19(28)13-26)21-24-11-16(23)12-25-21/h1-7,10-12H,8-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHFPZQMTYHBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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